molecular formula C20H20N2O4S B2606132 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide CAS No. 868376-27-6

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide

Cat. No.: B2606132
CAS No.: 868376-27-6
M. Wt: 384.45
InChI Key: OYHVJPUQNULOQE-MRCUWXFGSA-N
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Description

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The unique structure of this compound, featuring a benzo[d]thiazole core with methoxy and allyl substituents, contributes to its potential as a pharmacologically active agent.

Mechanism of Action

Preparation Methods

The synthesis of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group, using reagents like sodium azide or thiols.

    Condensation: It can participate in condensation reactions with various aldehydes or ketones to form Schiff bases or other condensation products.

Scientific Research Applications

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant antibacterial and antifungal activities, making it a candidate for the development of new antimicrobial agents.

    Medicine: Due to its potential anticancer properties, it is studied for its cytotoxic effects against various cancer cell lines.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Properties

IUPAC Name

3,4-dimethoxy-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-5-11-22-18-15(25-3)7-6-8-17(18)27-20(22)21-19(23)13-9-10-14(24-2)16(12-13)26-4/h5-10,12H,1,11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHVJPUQNULOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=C(C=C3)OC)OC)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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